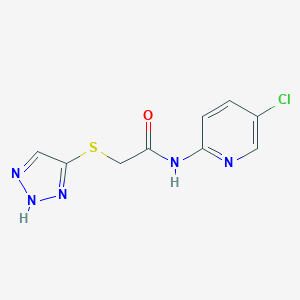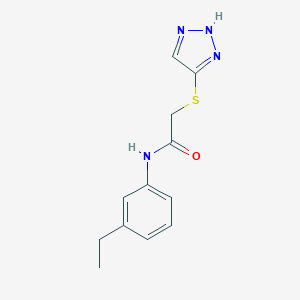![molecular formula C16H15NO3S B249476 N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide, also known as TTP488, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of Alzheimer's disease.
作用機序
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide acts as a selective antagonist of RAGE, which is a transmembrane receptor that binds to a variety of ligands including Aβ, advanced glycation end products, and S100 proteins. RAGE activation has been implicated in the development and progression of Alzheimer's disease through the induction of neuroinflammation, oxidative stress, and neuronal dysfunction. By blocking RAGE signaling, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide may reduce the harmful effects of these ligands on the brain and improve cognitive function.
Biochemical and Physiological Effects:
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also reduces the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. In addition, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce Aβ deposition and tau phosphorylation in the brain, which are hallmarks of Alzheimer's disease pathology.
実験室実験の利点と制限
One advantage of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its specificity for RAGE, which allows for targeted inhibition of this receptor without affecting other signaling pathways. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its potential for off-target effects, as RAGE is involved in a variety of physiological processes beyond Alzheimer's disease.
将来の方向性
For N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide research include the development of more potent and selective RAGE antagonists, the investigation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in combination with other Alzheimer's disease therapies, and the exploration of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in other neurodegenerative diseases. In addition, further studies are needed to elucidate the precise mechanisms of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide action and to identify biomarkers that can predict patient response to treatment.
合成法
The synthesis of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 4-(2-thienylcarbonyl)phenylacetic acid with tetrahydro-2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting carboxamide is then deprotected by treatment with trifluoroacetic acid (TFA) to yield N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide.
科学的研究の応用
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical models of Alzheimer's disease. In vitro studies have shown that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can inhibit the binding of amyloid-β (Aβ) to RAGE and reduce the production of proinflammatory cytokines and reactive oxygen species. In vivo studies have demonstrated that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can improve cognitive function and reduce Aβ deposition and neuroinflammation in transgenic mouse models of Alzheimer's disease.
特性
製品名 |
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide |
|---|---|
分子式 |
C16H15NO3S |
分子量 |
301.4 g/mol |
IUPAC名 |
N-[4-(thiophene-2-carbonyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c18-15(14-4-2-10-21-14)11-5-7-12(8-6-11)17-16(19)13-3-1-9-20-13/h2,4-8,10,13H,1,3,9H2,(H,17,19) |
InChIキー |
KWURTZHFSCTSBZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
正規SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



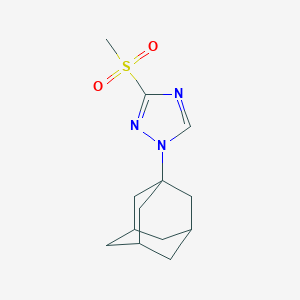
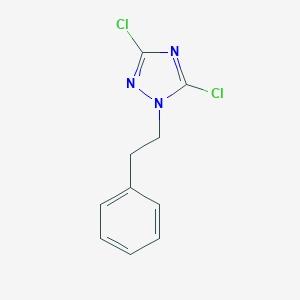


![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
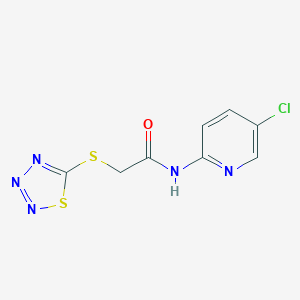
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

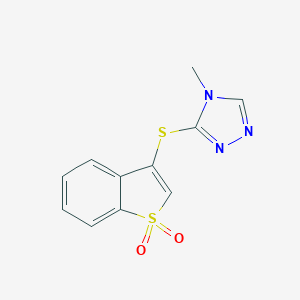
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
